N,N-Dimethyl-4-nitrosoanilinium chloride
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Overview
Description
N,N-Dimethyl-4-nitrosoanilinium chloride is a chemical compound with the molecular formula C8H11ClN2O. It is also known by other names such as N,N-Dimethyl-4-nitrosoaniline hydrochloride. This compound is characterized by the presence of a nitroso group (-NO) attached to the benzene ring, along with two methyl groups attached to the nitrogen atom of the amine group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-nitrosoanilinium chloride typically involves the nitrosation of N,N-dimethylaniline. One common method involves the reaction of N,N-dimethylaniline with nitrous acid (HNO2) under acidic conditions. The reaction can be represented as follows:
N,N-Dimethylaniline+HNO2→N,N-Dimethyl-4-nitrosoaniline+H2O
The resulting N,N-Dimethyl-4-nitrosoaniline is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions has also been reported to be an efficient method for synthesizing N-nitroso compounds .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-nitrosoanilinium chloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: The major product is N,N-dimethyl-4-nitroaniline.
Reduction: The major product is N,N-dimethylaniline.
Substitution: Depending on the substituent, various substituted derivatives of N,N-dimethyl-4-nitrosoaniline can be formed.
Scientific Research Applications
N,N-Dimethyl-4-nitrosoanilinium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the manufacture of rubber chemicals, antioxidants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-nitrosoanilinium chloride involves its interaction with nucleophiles and electrophiles. The nitroso group is highly reactive and can participate in various chemical reactions, including nitroso-ene reactions and nitroso-Diels-Alder reactions. These reactions involve the formation of intermediates that can further react to form the final products .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: This compound has a nitro group (-NO2) instead of a nitroso group (-NO).
Benzenamine, N,4-dimethyl-: This compound lacks the nitroso group and has only one methyl group attached to the nitrogen atom.
Uniqueness
N,N-Dimethyl-4-nitrosoanilinium chloride is unique due to the presence of the nitroso group, which imparts distinct reactivity and chemical properties. The nitroso group allows the compound to participate in specific reactions that are not possible with similar compounds lacking this functional group .
Properties
CAS No. |
42344-05-8 |
---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
dimethyl-(4-nitrosophenyl)azanium;chloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-10(2)8-5-3-7(9-11)4-6-8;/h3-6H,1-2H3;1H |
InChI Key |
TVFXOIYPLHTRQR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=O.Cl |
Canonical SMILES |
C[NH+](C)C1=CC=C(C=C1)N=O.[Cl-] |
Key on ui other cas no. |
42344-05-8 |
Related CAS |
138-89-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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